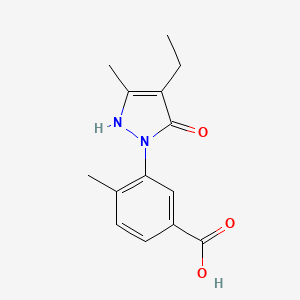

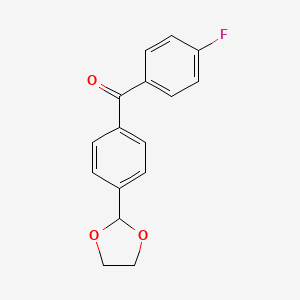

Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone (CPDK) is an organic compound with a broad range of applications in the scientific research field. The compound is primarily used in the synthesis of several compounds, and its mechanism of action as well as its biochemical and physiological effects are of great interest to researchers. In

Scientific Research Applications

Synthesis and Polymerization Applications

Synthesis of Monoprotected 1,4-Diketones Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone is involved in the synthesis of monoprotected 1,4-diketones, leveraging photosensitized hydrogen abstraction and trapping by α,β-unsaturated ketones. This method is particularly effective with cyclic enones and offers an alternative for synthesizing 1,4-diketones via radicals, presenting a higher yield compared to thermal initiation (Mosca, Fagnoni, Mella, & Albini, 2001).

Catalyzed Cycloaddition for Cyclopentane Compounds The compound also undergoes oxidative addition to Ni(PCy3) to form nickeladihydropyran, a key intermediate in Ni(0)-catalyzed cycloaddition. This process is crucial for producing cyclopentane compounds with carbonyl substituents at the 1,3-position (Ogoshi, Nagata, & Kurosawa, 2006).

Photoinitiated Cationic Polymerization Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone is used in the synthesis of substituted 2-cyclopropyl-4-methylene-1,3-dioxolanes. These compounds undergo photoinitiated cationic polymerization, leading to the formation of polyether ketones without any observable ring-opening polymerization of the cyclopropane ring. This process has practical applications in creating materials with specific properties and a controlled degree of polymerization (Al-Doaiss, Klemm, Stadermann, & Moszner, 2001).

Chemical Synthesis and Transformation

Sulfonation and Ring Opening Reactions Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone also plays a role in sulfonation reactions and the formation of various sulfonic acid derivatives. This is evidenced by its reaction with sulfur trioxide, leading to the formation of 1-benzoyl-1,3-propanesultone and subsequent conversion into potassium hydroxypropanesulfonates upon aqueous alkaline work-up. Such reactions are vital in creating specific organic compounds with potential applications in various chemical industries (Ansink & Cerfontain, 1995).

Acid-Catalyzed Ring Opening for Synthesis of Cyclopentanone Derivatives The compound is also involved in acid-catalyzed ring opening of 1-alkenyl cyclopropyl ketones, aiding the production of cyclopentanone or cyclohexenone derivatives. This process is crucial for synthesizing a variety of complex molecules, demonstrating the compound's versatility in chemical synthesis (Tsuge, Kanemasa, Otsuka, & Suzuki, 1988).

Safety and Hazards

The safety data sheet for a similar compound, cyclopropyl phenyl ketone, indicates that it is classified as a flammable liquid (Category 4, H227) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name |

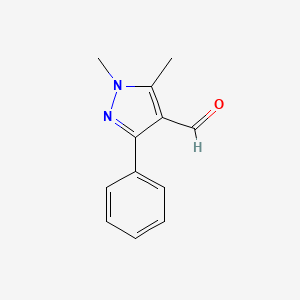

cyclopropyl-[4-(1,3-dioxolan-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12(9-1-2-9)10-3-5-11(6-4-10)13-15-7-8-16-13/h3-6,9,13H,1-2,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOJOJACFMQMRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645141 |

Source

|

| Record name | Cyclopropyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone | |

CAS RN |

898760-84-4 |

Source

|

| Record name | Cyclopropyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Ethylphenyl)amino]nicotinic acid](/img/structure/B1327998.png)

![[(3-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1328020.png)